molecular formula C9H12BrNOS B7541797 5-bromo-N,N-diethylthiophene-3-carboxamide

5-bromo-N,N-diethylthiophene-3-carboxamide

Cat. No. B7541797
M. Wt: 262.17 g/mol
InChI Key: FVTBYBJGTKAXTI-UHFFFAOYSA-N
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Description

5-bromo-N,N-diethylthiophene-3-carboxamide (BDTCA) is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. BDTCA belongs to the class of thiophene-containing compounds, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

5-bromo-N,N-diethylthiophene-3-carboxamide has been extensively studied for its potential biomedical applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 5-bromo-N,N-diethylthiophene-3-carboxamide has also been shown to possess anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethylthiophene-3-carboxamide is not fully understood. However, studies have suggested that 5-bromo-N,N-diethylthiophene-3-carboxamide may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 5-bromo-N,N-diethylthiophene-3-carboxamide has also been found to inhibit the activity of certain enzymes that are involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
5-bromo-N,N-diethylthiophene-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit microbial growth. 5-bromo-N,N-diethylthiophene-3-carboxamide has also been found to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-bromo-N,N-diethylthiophene-3-carboxamide is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of 5-bromo-N,N-diethylthiophene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-bromo-N,N-diethylthiophene-3-carboxamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and microbial infections. Another direction is to explore the structure-activity relationship of 5-bromo-N,N-diethylthiophene-3-carboxamide and its derivatives to optimize its biological activity. Additionally, the development of new formulations of 5-bromo-N,N-diethylthiophene-3-carboxamide that improve its solubility and bioavailability is another area for future research.
Conclusion:
In conclusion, 5-bromo-N,N-diethylthiophene-3-carboxamide is a promising chemical compound with potential biomedical applications. Its potent anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its biological activity.

Synthesis Methods

5-bromo-N,N-diethylthiophene-3-carboxamide can be synthesized by reacting 5-bromo-2-chlorothiophene with diethylamine and carbon disulfide in the presence of a base such as potassium carbonate. The reaction yields 5-bromo-N,N-diethylthiophene-3-carboxamide as a white solid with a melting point of 121-124°C.

properties

IUPAC Name

5-bromo-N,N-diethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-3-11(4-2)9(12)7-5-8(10)13-6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTBYBJGTKAXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,N-diethylthiophene-3-carboxamide

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